molecular formula C27H23N5O3 B10752925 (15R,16R,18S)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide

(15R,16R,18S)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide

Cat. No.: B10752925
M. Wt: 465.5 g/mol
InChI Key: DCAYZGCTSXLIHO-FYCNXDEQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of TTT-3002 involves multiple steps, including the formal oxidative coupling of 1H,1’H-2,2’-biindole with 3-amino-N,2-dimethyloxolane-3-carboxamide . The reaction conditions and specific reagents used in the synthesis are crucial for achieving the desired product with high purity and yield. Industrial production methods for TTT-3002 would likely involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

TTT-3002 undergoes various chemical reactions, including oxidation and substitution reactions. Common reagents used in these reactions include oxidizing agents and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidative coupling reaction mentioned earlier results in the formation of the biindole moiety, which is a key structural component of TTT-3002 .

Properties

Molecular Formula

C27H23N5O3

Molecular Weight

465.5 g/mol

IUPAC Name

(15R,16R,18S)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide

InChI

InChI=1S/C27H23N5O3/c1-26-27(28,25(34)29-2)11-18(35-26)31-16-9-5-3-7-13(16)20-21-15(12-30-24(21)33)19-14-8-4-6-10-17(14)32(26)23(19)22(20)31/h3-10,18H,11-12,28H2,1-2H3,(H,29,34)(H,30,33)/t18-,26+,27-/m0/s1

InChI Key

DCAYZGCTSXLIHO-FYCNXDEQSA-N

Isomeric SMILES

C[C@]12[C@](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)NC)N

Canonical SMILES

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)NC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.